Topoisomerase I inhibitor 9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Topoisomerase I Inhibitor 9 (referred to here as Compound 9) is a substituted 9-aminoacridine derivative initially developed for its catalytic inhibition of topoisomerase II (Topo II), leading to G1-S phase cell cycle arrest and apoptosis in pancreatic cancer cells . Compound 9 exhibits broad-spectrum antiproliferative activity across nine common human cancer cell lines, with the diethylamido tryptamine derivative (Compound 4) showing superior potency . Unlike classical Topo I poisons (e.g., camptothecins), Compound 9 acts as a non-lethal poison of Topo I, suggesting its primary mechanism of action remains Topo II inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topoisomerase I inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, camptothecin derivatives, which are a class of topoisomerase I inhibitors, are synthesized through a series of reactions involving the formation of the lactone ring and subsequent modifications to enhance their stability and efficacy .

Industrial Production Methods

Industrial production of topoisomerase I inhibitors often involves optimizing the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry and continuous processing to scale up the production while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 9 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the inhibitor, potentially enhancing its activity or stability.

Reduction: Reduction reactions can be used to modify the inhibitor’s structure, potentially improving its binding affinity to topoisomerase I.

Substitution: Substitution reactions can introduce different functional groups to the inhibitor, altering its pharmacokinetic properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance its efficacy, stability, or pharmacokinetic properties .

Scientific Research Applications

Topoisomerase I inhibitor 9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and transcription.

Biology: Employed in research to understand the cellular processes involving DNA damage and repair.

Medicine: Investigated for its potential as an anticancer agent, particularly in targeting rapidly dividing cancer cells.

Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms .

Mechanism of Action

Topoisomerase I inhibitor 9 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA itself. The pathways affected by this inhibition include DNA replication and transcription, leading to the activation of DNA damage response pathways and apoptosis .

Comparison with Similar Compounds

2.1. Camptothecin Derivatives (e.g., Topotecan, CPT)

- Mechanism : Camptothecins are Topo I poisons that stabilize the Topo I-DNA cleavable complex, preventing religation and inducing DNA damage .

- Cytotoxicity Dependency: Camptothecin cytotoxicity is highly dependent on Topo I levels; siRNA knockdown of Topo I reduces its efficacy .

- Resistance : Camptothecin resistance often arises from Topo I mutations (e.g., CPT-resistant mutants like LdTOP1Δ39LS). Compound 9’s Topo II-driven mechanism may bypass such resistance .

Data Table 1: Comparative Efficacy in Topo I Inhibition

2.2. Natural Diterpenes (7-Ketoroyleanone, Sugiol)

- Potency: 7-Ketoroyleanone and sugiol exhibit significantly lower IC50 values (2.8 μM and 4.7 μM, respectively) against Topo I compared to camptothecin (28 μM) .

- Mechanism : These diterpenes inhibit Topo I catalytic activity directly, unlike Compound 9, which stabilizes Topo I-DNA adducts without inhibiting catalysis .

- Therapeutic Utility : While more potent against Topo I, their narrow-spectrum activity contrasts with Compound 9’s broad anticancer efficacy .

2.3. Flavones (Baicalein, Luteolin)

- Mechanism : Flavones stabilize Topo I-DNA complexes but bind to distinct enzyme regions, enabling activity against CPT-resistant strains (e.g., LdTOP1Δ39LS) .

- Compound 9 Contrast: Compound 9’s adduct stabilization is structure-based but non-cytotoxic, whereas flavones directly contribute to cell death .

2.4. Evodiamine and Derivatives

- Dual Inhibition : Evodiamine is a catalytic inhibitor of both Topo I and II, with efficacy in CPT-resistant cells .

- Mechanistic Difference : Evodiamine inhibits enzyme catalysis, while Compound 9 traps Topo I-DNA adducts without blocking religation .

- Combination Potential: Evodiamine’s triple inhibition (Topo I, Topo II, tubulin) highlights its versatility compared to Compound 9’s Topo II-centric action .

Data Table 2: Multitarget Inhibition Profiles

Key Research Findings

Broad-Spectrum Activity : Inhibits proliferation in cell lines from nine cancer types, outperforming natural diterpenes and flavones in scope .

Resistance Avoidance : Unlike camptothecins, Compound 9’s Topo II-driven mechanism may reduce susceptibility to Topo I mutations .

Dual-Target Potential: While primarily a Topo II inhibitor, its Topo I interaction suggests possible synergy with classical Topo I poisons .

Biological Activity

Topoisomerase I inhibitors are critical in cancer therapy due to their ability to interfere with DNA replication and transcription processes. Among these, Topoisomerase I inhibitor 9 (often referred to as 9-amino-camptothecin) has garnered attention for its biological activity and therapeutic potential. This article delves into the compound's mechanism of action, efficacy, and relevant case studies, supported by data tables and research findings.

Topoisomerase I plays a vital role in maintaining DNA topology by inducing single-strand breaks, allowing for the relaxation of supercoiled DNA. The inhibition of this enzyme by compounds like 9-amino-camptothecin results in the stabilization of the cleavable complex, preventing the religation of DNA strands and ultimately leading to cell death.

- Formation of Cleavable Complexes : The interaction of 9-amino-camptothecin with topoisomerase I results in a stable complex that traps the enzyme on the DNA, inhibiting its activity and leading to cytotoxic effects in rapidly dividing cells.

Biological Activity Data

Recent studies have quantified the biological activity of this compound through various assays, demonstrating its potency against different cancer cell lines. Below is a summary table highlighting key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| P388 leukemia | 0.2 | Stabilizes topoisomerase-DNA cleavable complex | |

| DU-145 prostate cancer | <1 | Induces G2/M-phase arrest | |

| Non-cancerous RWPE-1 | 40.85 | Selective toxicity |

Case Studies

- P388 Leukemia Cells : In a study investigating the cytotoxicity of various topoisomerase inhibitors, 9-amino-camptothecin demonstrated significant activity with an IC50 value of just 0.2 µM, indicating its effectiveness in targeting topoisomerase I in leukemia cells. This study also highlighted that resistance mechanisms in certain cell lines could diminish the compound's efficacy .

- Prostate Cancer : Research focusing on DU-145 cells revealed that 9-amino-camptothecin induced a G2/M-phase arrest, suggesting that it effectively disrupts cell cycle progression in prostate cancer cells. The compound exhibited cytotoxicity with an IC50 value less than 1 µM, outperforming traditional agents like etoposide .

- Selectivity in Non-Cancerous Cells : The selectivity of this compound was further confirmed when tested against non-cancerous RWPE-1 cells, where it displayed an IC50 value significantly higher than that observed in cancerous cells, indicating a favorable therapeutic window .

Research Findings

Recent investigations have expanded on the biological activity of this compound:

- Inhibition of Kinase Activity : Research has shown that besides inhibiting DNA cleavage/religation, 9-amino-camptothecin also affects kinase activities associated with topoisomerase I, which could contribute to its overall cytotoxic profile .

- Comparative Efficacy : In comparative studies with other known inhibitors like camptothecin, 9-amino-camptothecin has demonstrated superior potency in stabilizing topoisomerase-DNA complexes without needing DNA presence for its action .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the efficacy of Topoisomerase I inhibitors like CPT-11 (Irinotecan) in preclinical studies?

- Methodological Answer: Preclinical studies often utilize patient-derived xenograft (PDX) models or established cell lines (e.g., human pheochromocytoma cells) to assess antitumor activity. For example, LMP-400, a noncamptothecin Topo I inhibitor, demonstrated tumor growth inhibition in female athymic mice bearing pheochromocytoma xenografts . Pharmacodynamic markers such as HIF-1α levels and DNA damage markers (e.g., γH2AX foci) should be monitored to validate target engagement .

Q. How should researchers design dose-escalation studies for Topo I inhibitors to balance efficacy and toxicity?

- Methodological Answer: Phase I trials often employ a 3+3 design with dose-limiting toxicities (DLTs) defined as grade 4 neutropenia >4 days, thrombocytopenia, or severe diarrhea. For CPT-11/VP-16 combinations, starting doses of 40 mg/m² (CPT-11) and 60 mg/m² (VP-16) with G-CSF support are recommended, escalating cautiously due to unpredictable pharmacokinetic variability . Pharmacokinetic sampling at intervals (e.g., pre-infusion, 30 min, 90 min post-infusion) ensures AUC and Cmax correlate with toxicity .

Q. What are the key pharmacokinetic parameters to monitor for Topo I inhibitors in clinical trials?

- Methodological Answer: Focus on AUC (area under the curve), clearance (Cl), and half-life (t1/2) of the active metabolite SN-38 (for CPT-11). For example, B-group patients in sequential CPT-11/VP-16 trials showed higher SN-38 AUC (1.5-fold vs. A-group), correlating with prolonged neutropenia . Use HPLC or LC-MS for plasma quantification, ensuring detection limits <0.5 µg/mL .

Q. How can researchers mitigate hematologic toxicity (e.g., neutropenia) in Topo I inhibitor regimens?

- Methodological Answer: Prophylactic G-CSF (2 µg/kg/day, days 7–17 post-treatment) reduces grade 4 neutropenia incidence from 67% to 33% in CPT-11/VP-16 trials . Additionally, avoid overlapping myelosuppressive agents and monitor liver function, as hepatotoxicity prolongs SN-38 exposure .

Q. What in vitro assays are critical for assessing Topo I inhibitor mechanisms of action?

- Methodological Answer: Use DNA relaxation assays to confirm Topo I inhibition and comet assays to quantify DNA strand breaks. For example, LMP-400 induced dose-dependent DNA damage in pheochromocytoma cells, validated via γH2AX immunofluorescence . Synergy with other agents (e.g., cyclophosphamide) can be evaluated using Chou-Talalay combination indices .

Advanced Research Questions

Q. How does the sequence of administering Topo I and Topo II inhibitors impact therapeutic outcomes?

- Methodological Answer: Sequential dosing (e.g., CPT-11 days 1–3 followed by VP-16 days 4–6) avoids antagonism observed with concurrent administration. Preclinical data suggest CPT-11-induced Topo I inhibition upregulates Topo IIα mRNA, enhancing VP-16 efficacy . However, clinical trials showed no significant efficacy difference between sequences, with both arms limited by DLTs (e.g., neutropenia, diarrhea) .

Q. What molecular mechanisms underlie resistance to camptothecin-derived Topo I inhibitors?

- Methodological Answer: Resistance often involves reduced Topo I expression, mutations in the Topo I-DNA complex (e.g., CPT-resistant cell lines), or enhanced drug efflux via ABCG2 transporters. For example, 9-amino-CPT resistance in PDX models correlated with decreased Topo I protein (validated via ELISA) . Combinatorial regimens with ABCG2 inhibitors (e.g., Ko143) may restore sensitivity .

Q. Can Topo I inhibitors modulate the tumor microenvironment to enhance immunotherapy responses?

- Methodological Answer: Preclinical data suggest CPT-11 depletes regulatory T-cells (Tregs) and upregulates MHC class I/PD-L1, potentiating anti-PD-1/PD-L1 efficacy. In murine models, irinotecan combined with anti-PD-L1 antibodies achieved supra-additive tumor regression . Validate via flow cytometry (Treg quantification) and multiplex IHC (PD-L1 expression) .

Q. How do noncamptothecin Topo I inhibitors (e.g., indenoisoquinolines) differ mechanistically from camptothecins?

- Methodological Answer: Indenoisoquinolines (e.g., LMP-400) stabilize Topo I-DNA cleavage complexes without requiring the lactone ring, enabling activity in camptothecin-resistant models . They also inhibit HIF-1α, reducing transcription of pro-survival genes (e.g., VEGF) in hypoxic tumors . Use ChIP-seq to confirm HIF-1α target suppression .

Q. What novel drug delivery systems improve the therapeutic index of Topo I inhibitors?

- Methodological Answer: Antibody-drug conjugates (ADCs) like DS-8201a (HER2-targeted) and ESG401 (TROP-2-targeted) use stable cleavable linkers to deliver Topo I inhibitors (e.g., exatecan) selectively to tumors, reducing off-target toxicity. ESG401 achieved a 2-fold higher tolerable dose vs. traditional ADCs in phase Ib/II trials . Validate via comparative PK/PD studies in PDX models .

Properties

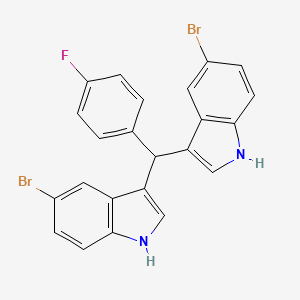

Molecular Formula |

C23H15Br2FN2 |

|---|---|

Molecular Weight |

498.2 g/mol |

IUPAC Name |

5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-fluorophenyl)methyl]-1H-indole |

InChI |

InChI=1S/C23H15Br2FN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H |

InChI Key |

QHISLSGSRBIKOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.